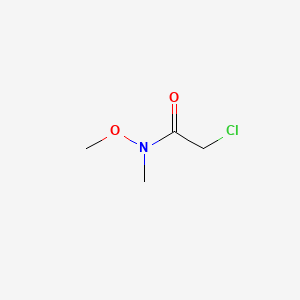

2-Chloro-N-methoxy-N-methylacetamide

Description

Properties

IUPAC Name |

2-chloro-N-methoxy-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClNO2/c1-6(8-2)4(7)3-5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCOJKGRNQDKFRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)CCl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370461 | |

| Record name | 2-Chloro-N-methoxy-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67442-07-3 | |

| Record name | 2-Chloro-N-methoxy-N-methylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67442-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-methoxy-N-methylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067442073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-N-methoxy-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-methoxy-N-methylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.563 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-N-METHOXY-N-METHYLACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V3FHW6LWF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

physical and chemical properties of 2-Chloro-N-methoxy-N-methylacetamide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the physical, chemical, and synthetic aspects of 2-Chloro-N-methoxy-N-methylacetamide. This versatile Weinreb amide serves as a crucial building block in the synthesis of various biologically active molecules, most notably the Pseudomonas aeruginosa quorum sensing molecule, 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS). This guide offers detailed experimental protocols, comprehensive data summaries, and visual representations of its synthetic applications and the biological pathway it influences.

Core Properties and Data

This compound, a white to light yellow crystalline solid, is a halogenated Weinreb amide. Its unique structure allows for controlled C-C bond formation with organometallic reagents, making it a valuable intermediate in organic synthesis.

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 67442-07-3 | [1][3][4][5] |

| Molecular Formula | C₄H₈ClNO₂ | [1][3][4][5] |

| Molecular Weight | 137.56 g/mol | [1][3][4][5] |

| Appearance | White to light yellow crystals or solid | [3] |

| Melting Point | 39-41 °C | [1][6] |

| Boiling Point | 94-95 °C | [3] |

| Flash Point | 104 °C (closed cup) | [1][6] |

| Solubility | Insoluble in water | [3] |

| Storage Temperature | 2-8 °C | [1][6] |

Spectral Data

Based on its structure, the following spectral characteristics are expected:

-

¹H NMR (CDCl₃, 300 MHz): δ 4.24 (s, 2H, Cl-CH₂ -C=O), 3.74 (s, 3H, N-O-CH₃ ), 3.22 (s, 3H, N-CH₃ ).[3]

-

¹³C NMR: Expected peaks would correspond to the carbonyl carbon, the chlorinated methylene (B1212753) carbon, the N-methyl carbon, and the O-methyl carbon.

-

FTIR: Characteristic peaks would include a strong C=O stretch for the amide and C-Cl stretching vibrations.

-

Mass Spectrum (CI): m/z 138 (MH⁺).[3]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in the preparation of PQS are outlined below.

Synthesis of this compound

This protocol describes the synthesis of the title compound from chloroacetyl chloride and N,O-dimethylhydroxylamine hydrochloride.

Materials:

-

Chloroacetyl chloride

-

N,O-dimethylhydroxylamine hydrochloride

-

Triethylamine (TEA) or a suitable base

-

Dichloromethane (B109758) (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of N,O-dimethylhydroxylamine hydrochloride in dichloromethane at 0 °C, slowly add triethylamine.

-

Stir the mixture for a short period at 0 °C.

-

Slowly add chloroacetyl chloride to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Two-Step Synthesis of 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS)

This protocol details the synthesis of the Pseudomonas aeruginosa signaling molecule PQS, utilizing this compound as a key starting material.[3]

Step 1: Synthesis of 1-chloro-2-nonanone

-

Prepare a Grignard reagent from 1-bromoheptane (B155011) and magnesium turnings in a suitable ether solvent (e.g., THF, diethyl ether).

-

In a separate flask, dissolve this compound in the same solvent and cool to 0 °C.

-

Slowly add the prepared Grignard reagent to the solution of the Weinreb amide.

-

Allow the reaction to proceed to completion, monitoring by a suitable method (e.g., TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate to yield 1-chloro-2-nonanone.

Step 2: Synthesis of 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS)

-

Combine 1-chloro-2-nonanone and anthranilic acid in a microwave-safe reaction vessel.

-

Add a suitable solvent (e.g., NMP).

-

Irradiate the mixture in a microwave reactor until the reaction is complete (typically around 30 minutes).

-

After cooling, purify the reaction mixture by an appropriate method, such as column chromatography, to isolate the final product, PQS.

Visualizing a Key Synthetic Application

The following diagram illustrates the experimental workflow for the synthesis of the quorum-sensing molecule PQS, starting from this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates [organic-chemistry.org]

- 3. Microwave-assisted preparation of the quorum-sensing molecule 2-heptyl-3-hydroxy-4(1H)-quinolone and structurally related analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

2-Chloro-N-methoxy-N-methylacetamide structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 2-chloro-N-methoxy-N-methylacetamide, a versatile reagent in synthetic chemistry. It details its chemical structure, nomenclature, physical properties, and key experimental protocols, with a focus on its application in the synthesis of bioactive molecules.

Chemical Identity and Nomenclature

This compound is a Weinreb amide derivative used as an intermediate in various organic syntheses.[1] Its systematic and common names are crucial for unambiguous identification in research and development.

-

IUPAC Name : The officially recognized name for this compound is This compound .[2]

-

Synonyms : The compound is also known by several other names, including N-methoxy-N-methylchloroacetamide, N-Methyl-N-methoxy-2-chloroacetamide, and Methyl 2-Chloro-N-methylacetohydroxamate.[2][4]

The IUPAC name systematically describes the molecule's structure, which is composed of a central acetamide (B32628) core with specific substitutions.

References

The Enduring Utility of Weinreb Amides: A Comprehensive Guide to Synthesis and Application

For Researchers, Scientists, and Drug Development Professionals

The N-methoxy-N-methylamide, commonly known as the Weinreb amide, stands as a cornerstone in modern organic synthesis. Discovered by Steven M. Weinreb and Steven Nahm in 1981, this versatile functional group has proven indispensable for the controlled synthesis of ketones and aldehydes, circumventing the pervasive issue of over-addition often encountered with more reactive acylating agents.[1][2] This technical guide provides an in-depth exploration of the fundamental chemistry of Weinreb amides, including their preparation, unique reactivity, and application in the synthesis of key carbonyl compounds. Detailed experimental protocols and quantitative data are presented to facilitate practical application in research and development settings.

The Weinreb Amide: Structure and Unparalleled Reactivity

The defining feature of a Weinreb amide is the N-methoxy-N-methylamino moiety attached to a carbonyl group. This unique structure is the key to its controlled reactivity.[3] When a Weinreb amide reacts with an organometallic reagent, such as a Grignard or organolithium reagent, a stable five-membered chelated tetrahedral intermediate is formed.[4] This chelation between the metal cation, the carbonyl oxygen, and the N-methoxy oxygen prevents the collapse of the intermediate and subsequent addition of a second equivalent of the nucleophile.[5] Upon aqueous workup, this stable intermediate readily hydrolyzes to afford the desired ketone in high yield.[6] Similarly, reduction with hydride reagents leads to a stable hemiaminal intermediate that, upon workup, furnishes an aldehyde, preventing over-reduction to the alcohol.[7]

This inherent stability and predictable reactivity make Weinreb amides ideal intermediates in complex total syntheses and for the preparation of pharmaceutical building blocks, where chemoselectivity and high yields are paramount.[2] They are generally stable compounds that can be purified and stored before use.[3]

Synthesis of Weinreb Amides

Weinreb amides can be prepared from a variety of starting materials, most commonly carboxylic acids and their derivatives. The choice of method often depends on the substrate's functional group tolerance and the desired scale of the reaction.

From Carboxylic Acids

The direct conversion of carboxylic acids to Weinreb amides is a highly attractive and frequently employed method. This transformation typically involves the use of a coupling agent to activate the carboxylic acid.

Table 1: Synthesis of Weinreb Amides from Carboxylic Acids

| Carboxylic Acid | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |

| 3,4-Dimethoxybenzoic Acid | PPh₃/I₂ | iPr₂NEt | CH₂Cl₂ | 1 | 97 | [8] |

| Benzoic Acid | POCl₃ | DIPEA | CH₂Cl₂ | - | 87 | |

| N-Boc-L-phenylalanine | BtMs/Et₃N then Me(MeO)NH·HCl/Et₃N | Et₃N | THF | 24 | 95 | [1] |

| 4-Pentenoic Acid | (COCl)₂ then Me(MeO)NH·HCl | Pyridine (B92270) | CH₂Cl₂ | 2 | - | [9] |

| Various Aromatic and Aliphatic Acids | PCl₃ | - | Toluene (B28343) | 0.5 | High | [10] |

| Nα-protected amino acids | CPI-Cl | DIPEA | CH₂Cl₂ | - | Good | [11] |

| Various Carboxylic Acids | CDMT | NMM | THF | - | High | [12] |

Experimental Protocol: Synthesis of N-methoxy-N-methyl-3,4-dimethoxybenzamide from 3,4-Dimethoxybenzoic Acid using PPh₃/I₂ [8]

-

To a stirring solution of iodine (1.0 mmol) in dry dichloromethane (B109758) (5 mL) at 0 °C, add triphenylphosphine (B44618) (1.0 mmol).

-

Flush the reaction mixture with nitrogen gas and allow it to stir at 0 °C for 5 minutes.

-

At this temperature, add 3,4-dimethoxybenzoic acid (1.0 mmol), followed by the dropwise addition of N,N-diisopropylethylamine (2.5 mmol) and N,O-dimethylhydroxylamine hydrochloride (1.0 mmol).

-

Slowly bring the reaction mixture to room temperature and allow it to stir for 1 hour.

-

Dilute the reaction mixture with water and extract with dichloromethane.

-

Dry the organic layer over anhydrous Na₂SO₄ and evaporate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (35% EtOAc in hexanes) to afford the desired Weinreb amide.

From Acid Chlorides

The reaction of an acid chloride with N,O-dimethylhydroxylamine hydrochloride is a straightforward and often high-yielding method for Weinreb amide synthesis.[2]

Table 2: Synthesis of Weinreb Amides from Acid Chlorides

| Acid Chloride | Base | Solvent | Temperature | Yield (%) | Reference |

| Benzoyl Chloride | Pyridine | CH₂Cl₂ | 0 °C to rt | >90 | General Protocol |

| Aliphatic Acid Chlorides | Pyridine | CH₂Cl₂ | 0 °C to rt | High | [2] |

Experimental Protocol: General Procedure for the Synthesis of a Weinreb Amide from an Acid Chloride

-

Dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in dichloromethane.

-

Cool the solution to 0 °C and add pyridine (1.1 eq) or another suitable base.

-

Slowly add the acid chloride (1.0 eq) to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir until completion (monitored by TLC).

-

Wash the reaction mixture with water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

The crude Weinreb amide can often be used without further purification, or it can be purified by column chromatography or recrystallization.[13]

Application in Ketone Synthesis

The Weinreb ketone synthesis is a robust and widely used method for the preparation of ketones from Weinreb amides and organometallic reagents.[14] The reaction's high functional group tolerance makes it particularly valuable in the synthesis of complex molecules.[15]

Table 3: Synthesis of Ketones from Weinreb Amides

| Weinreb Amide | Organometallic Reagent | Solvent | Temperature | Yield (%) | Reference |

| N-methoxy-N-methylbenzamide | 3-Fluorophenylmagnesium chloride | Toluene | rt | 95 | [15] |

| N-methoxy-N-methyl-(indole-2-carbonyl)amide | 4-Methylphenylmagnesium bromide | THF | rt | 92 | [15] |

| N-methoxy-N-methyl-(4-cyanobenzoyl)amide | Phenylmagnesium bromide | THF | rt | 94 | [15] |

| N-methoxy-N-methyl-(4-bromobenzoyl)amide | 4-Methoxyphenylmagnesium bromide | THF | rt | 91 | [15] |

| Various supported Weinreb amides | Ethylmagnesium bromide | THF | - | Good | [16] |

Experimental Protocol: Synthesis of 3-Fluorobenzophenone from N-methoxy-N-methylbenzamide and 3-Fluorophenylmagnesium Bromide [15]

-

To a solution of N-methoxy-N-methylbenzamide (1.0 mmol) in toluene (5 mL), add 3-fluorophenylmagnesium bromide (1.2 mmol, 1.0 M solution in THF) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for the appropriate time (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to afford the desired ketone.

Application in Aldehyde Synthesis

The reduction of Weinreb amides to aldehydes is another key application of this versatile functional group. Common reducing agents include lithium aluminum hydride (LiAlH₄) and diisobutylaluminum hydride (DIBAL-H).[14] The reaction proceeds via a stable hemiaminal intermediate, which upon acidic workup, yields the aldehyde, thus preventing over-reduction to the corresponding alcohol.[7][17]

Table 4: Synthesis of Aldehydes from Weinreb Amides

| Weinreb Amide | Reducing Agent | Solvent | Temperature | Yield (%) | Reference |

| N-methoxy-N-methyl-(4-nitro)benzamide | Cp₂Zr(H)Cl | THF | rt | 99 | [18] |

| N-methoxy-N-methyl-(4-cyano)benzamide | Cp₂Zr(H)Cl | THF | rt | 99 | [18] |

| N-methoxy-N-methyl-(4-ester)benzamide | Cp₂Zr(H)Cl | THF | rt | 99 | [18] |

| N-tert-butoxy-N-methyl amides | DIBAL-H | - | - | up to 97 | [19] |

| Various supported Weinreb amides | LiAlH₄ | THF | 0 °C | Good | [16] |

| Various Weinreb amides | MgAB | - | ambient | Good | [7] |

Experimental Protocol: General Procedure for the Reduction of a Weinreb Amide to an Aldehyde using LiAlH₄ [16]

-

Dissolve the Weinreb amide (1.0 eq) in anhydrous THF and cool the solution to 0 °C.

-

Slowly add a solution of LiAlH₄ (1.0-1.5 eq) in THF to the cooled solution.

-

Stir the reaction at 0 °C for 30 minutes to 1 hour, or until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

-

Filter the resulting precipitate and wash it with THF or ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

The crude aldehyde can be purified by column chromatography.

Reaction Mechanisms and Workflows

To visually represent the core transformations in Weinreb amide chemistry, the following diagrams illustrate the key mechanistic steps and experimental workflows.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 6. Weinreb Ketone Synthesis [organic-chemistry.org]

- 7. Reduction of Weinreb amides to aldehydes under ambient conditions with magnesium borohydride reagents [escholarship.org]

- 8. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]

- 10. One-Pot Transition-Metal-Free Synthesis of Weinreb Amides Directly from Carboxylic Acids [organic-chemistry.org]

- 11. tandfonline.com [tandfonline.com]

- 12. An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates [organic-chemistry.org]

- 13. tutorchase.com [tutorchase.com]

- 14. Weinreb Ketone Synthesis | TCI EUROPE N.V. [tcichemicals.com]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 17. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mild and Selective Hydrozirconation of Amides to Aldehydes Using Cp2Zr(H)Cl: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Weinreb Amide: A Cornerstone of Modern Carbonyl Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

First introduced in 1981 by Steven M. Weinreb and Steven Nahm, the N-methoxy-N-methylamide, commonly known as the Weinreb amide, has become an indispensable tool in organic synthesis.[1][2] Its remarkable stability and predictable reactivity have addressed a long-standing challenge in carbonyl chemistry: the controlled synthesis of ketones and aldehydes from carboxylic acid derivatives. This whitepaper provides a comprehensive technical overview of the discovery, history, mechanism, synthesis, and diverse applications of Weinreb amides, with a particular focus on their role in drug discovery and development. Detailed experimental protocols, quantitative data summaries, and illustrative diagrams are presented to serve as a practical guide for researchers in the field.

Discovery and Historical Context

Prior to 1981, the synthesis of ketones from carboxylic acid derivatives using highly reactive organometallic reagents, such as Grignard or organolithium reagents, was often plagued by over-addition, leading to the formation of undesired tertiary alcohols.[1][3] Even with careful control of stoichiometry, this side reaction was difficult to suppress. The breakthrough came when Steven M. Weinreb and Steven Nahm at Pennsylvania State University developed the N-methoxy-N-methylamide as a novel acylating agent.[1][2][4] Their seminal publication in Tetrahedron Letters described a method to readily prepare these amides and demonstrated their clean conversion to ketones upon reaction with organometallic reagents, and to aldehydes upon reduction with hydrides.[1][4] This discovery provided a robust and general solution to a fundamental problem in organic synthesis, solidifying the Weinreb amide as a key functional group in the chemist's toolkit.[1][2]

The Key to Selectivity: The Reaction Mechanism

The unique reactivity of the Weinreb amide is attributed to the formation of a stable, five-membered chelated tetrahedral intermediate upon nucleophilic attack at the carbonyl carbon.[5] This intermediate is stabilized by the coordination of the metal cation (from the organometallic reagent or hydride) between the carbonyl oxygen and the N-methoxy oxygen.[1][5] This chelation prevents the collapse of the tetrahedral intermediate and subsequent elimination of the N-methoxy-N-methylamine group, which would regenerate a reactive carbonyl species susceptible to a second nucleophilic attack. The stable intermediate persists at low temperatures until an aqueous workup, during which it hydrolyzes to afford the desired ketone or aldehyde.[1]

Synthesis of Weinreb Amides

Weinreb amides can be readily prepared from a variety of carboxylic acid derivatives, most commonly from acid chlorides and carboxylic acids themselves.

From Acid Chlorides

The original and still widely used method involves the reaction of an acid chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base, such as pyridine (B92270) or triethylamine.[6] The reaction is typically performed in a chlorinated solvent like dichloromethane (B109758) at 0 °C to room temperature and generally proceeds in high yields.

From Carboxylic Acids

Direct conversion of carboxylic acids to Weinreb amides is often preferred to avoid the preparation of the corresponding acid chloride. This is achieved using a variety of coupling reagents. Common examples include:

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) [7]

-

Dicyclohexylcarbodiimide (DCC) [7]

-

Propylphosphonic anhydride (B1165640) (T3P)

-

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) [4]

These methods offer mild reaction conditions and are compatible with a wide range of functional groups, including those found in sensitive substrates like N-protected amino acids.

Reactivity and Synthetic Applications

The primary utility of Weinreb amides lies in their conversion to ketones and aldehydes.

Synthesis of Ketones

Weinreb amides react cleanly with a broad range of organometallic reagents, including Grignard reagents (RMgX) and organolithium reagents (RLi), to produce ketones in high yields.[3][8] The reaction is generally tolerant of various functional groups, making it a powerful tool in complex molecule synthesis.[9]

Synthesis of Aldehydes

Reduction of Weinreb amides with hydride reagents, such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H), provides a reliable method for the synthesis of aldehydes.[1][5] The reaction proceeds via the same stable chelated intermediate, thus preventing over-reduction to the corresponding alcohol.

Quantitative Data Summary

The following tables summarize typical yields for the synthesis of Weinreb amides and their subsequent conversion to ketones and aldehydes, highlighting the efficiency and broad applicability of this methodology.

Table 1: Synthesis of Weinreb Amides from Carboxylic Acids

| Carboxylic Acid Substrate | Coupling Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Benzoic Acid | P[N(CH₃)(OCH₃)]₃ | - | Toluene | 60 | 1 | >95 |

| Pivalic Acid | P[N(CH₃)(OCH₃)]₃ | - | Toluene | 60 | 1.5 | >95 |

| (E)-Cinnamic Acid | P[N(CH₃)(OCH₃)]₃ | - | Toluene | 60 | 1 | >95 |

| Adipic Acid | P[N(CH₃)(OCH₃)]₃ | - | Toluene | 60 | 1.5 | >95 |

| N-Boc-L-Alanine | DMT-MM | NMM | CH₃CN | RT | 12 | 85 |

| 4-Bromobenzoic Acid | T3P | DBU | EtOAc | RT | 2 | 92 |

| Cyclohexanecarboxylic Acid | BOP | Et₃N | CH₂Cl₂ | RT | 12 | 88 |

Table 2: Synthesis of Ketones from Weinreb Amides

| Weinreb Amide Substrate | Organometallic Reagent | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| N-methoxy-N-methylbenzamide | 3-Fluorophenylmagnesium chloride | Toluene | 25 | 0.5 | 3-Fluorobenzophenone | 95 |

| N-methoxy-N-methyl-4-cyanobenzamide | 4-Methoxyphenylmagnesium bromide | THF | 0 to 25 | 1 | 4-Cyano-4'-methoxybenzophenone | 91 |

| N-methoxy-N-methyl-2-thiophenecarboxamide | Phenyllithium | Et₂O | -78 to 0 | 1 | 2-Benzoylthiophene | 85 |

| N-methoxy-N-methylacetamide | n-Butyllithium | THF | -78 | 0.5 | 2-Hexanone | 90 |

| N-methoxy-N-methyl-(E)-cinnamamide | Methylmagnesium bromide | THF | 0 | 1 | (E)-4-Phenyl-3-buten-2-one | 88 |

Table 3: Synthesis of Aldehydes from Weinreb Amides

| Weinreb Amide Substrate | Hydride Reagent | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| N-methoxy-N-methyl-4-bromobenzamide | DIBAL-H | Toluene | 0 | 1 | 4-Bromobenzaldehyde | 85 |

| N-methoxy-N-methyl-3,5-dibromobenzamide | DIBAL-H | Toluene | 0 | 1 | 3,5-Dibromobenzaldehyde | 82 |

| N-methoxy-N-methyl-4-methoxybenzamide | DIBAL-H | Toluene | 0 | 1 | 4-Methoxybenzaldehyde | 89 |

| N-methoxy-N-methylcyclohexanecarboxamide | LiAlH₄ | THF | 0 | 2 | Cyclohexanecarboxaldehyde | 80 |

| N-methoxy-N-methyl-2,5-dimethylbenzamide | DIBAL-H | Toluene | 0 | 1 | 2,5-Dimethylbenzaldehyde | 75 |

Experimental Protocols

General Procedure for the Synthesis of a Weinreb Amide from a Carboxylic Acid using DMT-MM

To a solution of the carboxylic acid (1.0 equiv) and N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) in an appropriate solvent (e.g., acetonitrile (B52724) or an alcohol) that dissolves 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM), is added DMT-MM (1.1 equiv) at room temperature.[4] The reaction mixture is stirred for the appropriate time (typically 2-12 hours) until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The crude product can be purified by column chromatography on silica (B1680970) gel to afford the pure Weinreb amide.

General Procedure for the Synthesis of a Ketone from a Weinreb Amide using a Grignard Reagent

A solution of the Weinreb amide (1.0 equiv) in an anhydrous ethereal solvent (e.g., THF or diethyl ether) is cooled to 0 °C under an inert atmosphere (e.g., argon or nitrogen). The Grignard reagent (1.1-1.5 equiv, as a solution in THF or diethyl ether) is added dropwise to the stirred solution. The reaction mixture is stirred at 0 °C for a specified time (typically 0.5-2 hours) and then allowed to warm to room temperature. The reaction is monitored by TLC for the disappearance of the starting material. Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of NH₄Cl. The mixture is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude ketone can be purified by flash column chromatography.[6]

Applications in Drug Discovery and Development

The reliability and functional group tolerance of the Weinreb amide chemistry have made it a valuable strategy in the synthesis of complex pharmaceutical agents.

-

Remdesivir (Antiviral): A Weinreb amide approach was crucial in the kilogram-scale synthesis of a key intermediate for the antiviral drug Remdesivir, which is used in the treatment of COVID-19.[1][7][10] This method successfully eliminated over-addition side reactions that were problematic in previous synthetic routes.[1]

-

Tamoxifen (Anticancer): In the synthesis of the breast cancer drug Tamoxifen, a continuous-flow process utilizing a Weinreb amide for the preparation of a key ketone intermediate was developed. This process afforded the intermediate in excellent yield (97%) on a multigram scale.[3]

-

Ataluren (Muscular Dystrophy): The synthesis of Ataluren, a drug for the treatment of muscular dystrophy, has been shown to involve the arylation of an N-methoxy-N-methylamide derivative to furnish a key biaryl ketone intermediate.[6]

-

Adapalene (Acne Treatment): A Weinreb amide has been utilized in the synthesis of Adapalene, a topical retinoid for acne treatment, to form a heterocyclic ketone.[6]

Visualizing Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key aspects of Weinreb amide chemistry.

Conclusion

The discovery of the Weinreb amide represents a landmark achievement in organic synthesis. Its ability to undergo clean, high-yielding, and predictable reactions with a wide range of nucleophiles has made it an invaluable tool for the construction of ketones and aldehydes. The stability of the chelated tetrahedral intermediate is the key to overcoming the persistent problem of over-addition that plagues other acylation methods. For researchers, scientists, and drug development professionals, a thorough understanding of Weinreb amide chemistry is essential for the efficient and controlled synthesis of complex molecules. The methodologies and data presented in this guide underscore the continued importance and broad utility of the Weinreb amide in both academic research and industrial applications, particularly in the quest for novel therapeutics.

References

- 1. Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tokyouniversityofscience.medium.com [tokyouniversityofscience.medium.com]

- 3. Continuous Flow Synthesis of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Grignard Reaction - Common Conditions [commonorganicchemistry.com]

- 9. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

The Enduring Stability of Weinreb Amides: A Deep Dive into the Theoretical Underpinnings

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Weinreb amide, an N-methoxy-N-methylamide, stands as a cornerstone in modern organic synthesis, prized for its remarkable stability and predictable reactivity. This in-depth technical guide explores the theoretical basis of this stability, which prevents the over-addition of organometallic reagents, a common challenge with other acyl compounds. By examining the unique structural and electronic properties of Weinreb amides, this document provides a foundational understanding for their effective application in complex molecule synthesis, particularly within the pharmaceutical industry.

The Core Principle: Chelation-Stabilized Tetrahedral Intermediate

The enhanced stability of Weinreb amides in the presence of strong nucleophiles, such as organolithium and Grignard reagents, is primarily attributed to the formation of a stable five-membered cyclic tetrahedral intermediate.[1][2][3][4] Unlike the transient intermediates formed with esters or other amides, this intermediate is stabilized through chelation of the metal cation by both the newly formed anionic oxygen and the methoxy (B1213986) oxygen.[2] This chelation effectively sequesters the intermediate at low temperatures, preventing its collapse to a ketone until a deliberate acidic workup.[2] This controlled reactivity is the key to avoiding the common problem of over-addition, where a second equivalent of the nucleophile attacks the newly formed ketone, leading to an undesired tertiary alcohol.[2] Spectroscopic and kinetic analyses have confirmed this mechanistic conjecture originally proposed by Weinreb and Nahm.[2]

Comparative Reactivity and Stability: A Quantitative Perspective

Table 1: Comparative Rotational Barriers and Bond Dissociation Energies

| Parameter | Functional Group | Typical Value (kcal/mol) | Significance in Stability |

| C-N Rotational Barrier | Tertiary Amide (e.g., N,N-dimethylacetamide) | 15 - 22 | The partial double bond character of the C-N bond contributes to the overall stability of the amide group. |

| N-O Bond Dissociation Energy | N,N,O-trisubstituted hydroxylamines | 53 - 65 | The strength of the N-O bond is a factor in the overall stability of the Weinreb amide structure. |

Note: Data is compiled from typical values for related structures and may not represent direct experimental values for a specific Weinreb amide under reaction conditions.

The stability of the tetrahedral intermediate in Weinreb amide reactions is a stark contrast to that of intermediates formed from other carboxylic acid derivatives. In the case of esters, the tetrahedral intermediate readily expels an alkoxide leaving group to form a ketone, which is often more reactive than the starting ester, leading to over-addition. With traditional amides, while more stable than esters, the intermediate can still collapse, and under harsh conditions, the amide C-N bond can be cleaved.

Experimental Protocols: Harnessing the Stability of Weinreb Amides

The unique stability of Weinreb amides is leveraged in a variety of synthetic transformations. Below are detailed methodologies for their preparation and subsequent reaction with organometallic reagents.

Synthesis of Weinreb Amides

3.1.1. From Carboxylic Acids using a Coupling Reagent (BOP Reagent)

This protocol describes the formation of a Weinreb amide from a carboxylic acid and N,O-dimethylhydroxylamine hydrochloride using (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) as a coupling agent.[1]

-

Materials:

-

Carboxylic acid (1.0 equivalent)

-

N,O-Dimethylhydroxylamine hydrochloride (1.1 equivalents)

-

BOP reagent (1.2 equivalents)

-

Diisopropylethylamine (DIPEA) or Triethylamine (B128534) (TEA) (2.5 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DMF.

-

Cool the solution to 0 °C using an ice bath.

-

Add DIPEA or TEA (2.5 eq) to the cooled solution and stir for 5 minutes.

-

Add the BOP reagent (1.2 eq) in one portion to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

-

Wash the organic layer successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired Weinreb amide.

-

3.1.2. From Acid Chlorides

This method involves the reaction of an acid chloride with N,O-dimethylhydroxylamine hydrochloride.[5][6]

-

Materials:

-

Acid chloride (1.0 equivalent)

-

N,O-Dimethylhydroxylamine hydrochloride (1.1 equivalents)

-

Pyridine (B92270) or Triethylamine (2.2 equivalents)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add pyridine or triethylamine (2.2 eq) to the suspension and stir for 15 minutes.

-

Dissolve the acid chloride (1.0 eq) in anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the acid chloride.

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Weinreb amide, which can be further purified by chromatography or distillation.

-

Reaction of Weinreb Amides

3.2.1. Weinreb Ketone Synthesis with a Grignard Reagent

This protocol details the synthesis of a ketone from a Weinreb amide and a Grignard reagent.[7][8][9]

-

Materials:

-

Weinreb amide (1.0 equivalent)

-

Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 equivalents)

-

Anhydrous Tetrahydrofuran (THF) or Diethyl ether (Et₂O)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the Weinreb amide (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add the Grignard reagent (1.2 eq) dropwise to the stirred solution, maintaining the internal temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude ketone by flash column chromatography.

-

3.2.2. Reduction of a Weinreb Amide to an Aldehyde with LiAlH₄

This procedure describes the selective reduction of a Weinreb amide to an aldehyde using lithium aluminum hydride.[10][11][12]

-

Materials:

-

Weinreb amide (1.0 equivalent)

-

Lithium aluminum hydride (LiAlH₄) (1.0 - 1.5 equivalents)

-

Anhydrous Tetrahydrofuran (THF) or Diethyl ether (Et₂O)

-

Rochelle's salt (potassium sodium tartrate) solution (saturated aqueous) or 1 M HCl

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend LiAlH₄ (1.0 - 1.5 eq) in anhydrous THF.

-

Cool the suspension to -78 °C or 0 °C depending on the substrate's reactivity.

-

Dissolve the Weinreb amide (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the low temperature.

-

Stir the reaction mixture at the low temperature for 30 minutes to 1 hour.

-

Carefully quench the reaction by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup). Alternatively, quench with a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers form.

-

Allow the mixture to warm to room temperature.

-

Filter the resulting precipitate through a pad of Celite®, washing the filter cake with ethyl acetate.

-

Collect the filtrate and wash it with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude aldehyde, which can be purified by chromatography if necessary.

-

Visualizing the Stability and Reactivity

The following diagrams, generated using Graphviz, illustrate the key concepts behind Weinreb amide stability and reactivity.

References

- 1. benchchem.com [benchchem.com]

- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 3. orientjchem.org [orientjchem.org]

- 4. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]

- 5. benchchem.com [benchchem.com]

- 6. globalconference.info [globalconference.info]

- 7. odp.library.tamu.edu [odp.library.tamu.edu]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. www1.udel.edu [www1.udel.edu]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Reduction of Amides to Amines and Aldehydes - Chemistry Steps [chemistrysteps.com]

- 12. Reduction of Weinreb amides to aldehydes under ambient conditions with magnesium borohydride reagents [escholarship.org]

2-Chloro-N-methoxy-N-methylacetamide safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of 2-Chloro-N-methoxy-N-methylacetamide

This document provides comprehensive safety and handling information for this compound (CAS No: 67442-07-3), intended for researchers, scientists, and professionals in drug development and other laboratory settings. The following sections detail the substance's properties, hazards, and the necessary precautions for its safe use.

Chemical and Physical Properties

This compound is an organic halogenated compound that appears as a colorless to light orange solid or viscous liquid at room temperature.[1][2] It is a Weinreb amide derivative of acetic acid used in synthetic chemistry, particularly in the preparation of bioactive molecules.[1][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 67442-07-3 | [2][3][4][5][6] |

| Molecular Formula | C4H8ClNO2 | [2][5][6][7] |

| Molecular Weight | 137.56 g/mol | [2][3][5][6][7] |

| Appearance | Light orange solid | [2] |

| Melting Point | 39 - 41 °C | [2][3] |

| Boiling Point | 94 - 95 °C | [2] |

| Flash Point | 104 °C (219.2 °F) - closed cup | [2][3] |

| Storage Temperature | 2 - 8 °C | [2][3][5] |

| Purity | 97-98% | [3][4][8] |

Hazard Identification and GHS Classification

This substance is classified as hazardous and requires careful handling. The primary hazards are associated with acute toxicity through oral, dermal, and inhalation routes, as well as irritation to the skin, eyes, and respiratory system.[1][4][5][7]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory System) | H335: May cause respiratory irritation |

Signal Word: Warning [1][2][3]

Key Precautionary Statements:

-

P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][2][8]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[2][5][8]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[8]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

P405: Store locked up.[2]

-

P501: Dispose of contents/container to an approved waste disposal plant.[8]

Safe Handling and Storage Protocols

Adherence to strict laboratory protocols is mandatory when handling this compound to minimize exposure risk.

Standard Laboratory Handling Workflow

The following workflow outlines the necessary steps for safely handling this compound in a laboratory setting.

Caption: Standard Laboratory Handling Workflow for Hazardous Chemicals.

Detailed Handling Protocols

-

Engineering Controls: Always handle this substance in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][5][9] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[9]

-

Safe Handling Practices: Avoid contact with skin and eyes.[4][5] Prevent the formation of dust and aerosols during handling.[2][5] Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used.[4][9] Wash hands and any exposed skin thoroughly after handling and before breaks.[2][5][9]

-

Fire and Explosion Prevention: While the material has a high flash point, keep it away from heat, sparks, and open flames.[10][11][12][13] Use non-sparking tools if applicable.[10][11][12]

Storage Protocols

-

Storage Conditions: Store in a tightly closed container in a dry, cool (recommended 2-8°C), and well-ventilated place.[2][3][4][5]

-

Incompatibilities: Keep away from strong oxidizing agents.[4]

-

Security: The material should be stored locked up, accessible only to authorized personnel.[2][9][14]

Exposure Controls and Personal Protective Equipment (PPE)

Appropriate PPE is critical to prevent exposure. The type of protective equipment must be selected based on the concentration and amount of the dangerous substance at the specific workplace.[2]

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Source(s) |

| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield. Equipment should be approved under NIOSH (US) or EN 166 (EU) standards. | [2][4][5][10] |

| Skin Protection | Wear chemical-resistant gloves (inspect before use) and appropriate protective clothing or a complete suit to prevent skin exposure. | [2][4][5][10] |

| Respiratory Protection | For nuisance exposures, use a type P95 (US) or P1 (EU) particle respirator. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridges. All equipment must be NIOSH or CEN approved. | [2][4] |

First-Aid and Emergency Procedures

Immediate and appropriate first aid is crucial in the event of an exposure. Always consult a physician and show them the Safety Data Sheet (SDS) after any exposure.[2][5]

First-Aid Response Flowchart

This flowchart provides a systematic approach to first aid following an exposure incident.

Caption: First-Aid Response Flowchart for Chemical Exposure.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][4][5]

-

Specific Hazards: Thermal decomposition can release toxic and irritating gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[2][4]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][4][5]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment as outlined in Section 4.[2][5] Ensure adequate ventilation and evacuate personnel to safe areas.[5] Avoid breathing dust and vapors.[2][5]

-

Environmental Precautions: Do not let the product enter drains or waterways.[2][5][14]

-

Containment and Cleanup: For solids, sweep up and shovel the material into a suitable, closed container for disposal without creating dust.[4][5] For liquids, absorb with an inert material (e.g., sand, silica (B1680970) gel) and place in a container for disposal.[11]

Stability and Reactivity

-

Chemical Stability: The substance is stable under normal, recommended storage conditions.[2][4]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[4]

-

Hazardous Decomposition Products: Combustion produces carbon oxides, nitrogen oxides, and hydrogen chloride gas.[2][4]

Toxicological and Ecological Information

-

Toxicology: This compound is harmful if swallowed, inhaled, or in contact with skin.[3][4][5][7][8] It causes serious eye irritation, skin irritation, and may cause respiratory irritation.[1][2][9] Prolonged or high-dose exposure could potentially lead to systemic effects, including damage to the liver and kidneys.[1] The toxicological properties have not been fully investigated.[4][11]

-

Ecology: No specific ecological data is available. It is advised to prevent the substance from entering the environment, drains, or water courses.[2][5][14]

Disposal Considerations

-

Waste Treatment: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[5] Both the substance and its container must be disposed of as hazardous waste.[4][8][9]

-

Contaminated Packaging: Dispose of contaminated packaging as unused product in accordance with local regulations.[5]

References

- 1. guidechem.com [guidechem.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. 2-クロロ-N-メトキシ-N-メチルアセトアミド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. angenechemical.com [angenechemical.com]

- 6. scbt.com [scbt.com]

- 7. This compound | C4H8ClNO2 | CID 2734716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. aksci.com [aksci.com]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. aksci.com [aksci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility of 2-Chloro-N-methoxy-N-methylacetamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Chloro-N-methoxy-N-methylacetamide, a key intermediate in various synthetic organic chemistry processes, particularly in the development of pharmaceuticals. Understanding its solubility in different organic solvents is crucial for reaction optimization, purification, and formulation.

Introduction to this compound

This compound (CAS No: 67442-07-3) is a Weinreb amide that serves as a versatile building block in organic synthesis.[1] Its structure allows for the straightforward formation of ketones from organometallic reagents. It is particularly noted for its use in the preparation of biologically active compounds such as 2-alkyl-4-quinolones, including the Pseudomonas quinolone signal (PQS).[1] The compound typically appears as a white to light yellow crystalline solid.[1]

Solubility Profile

The solubility of a compound is a fundamental physical property that dictates its utility in various applications. While comprehensive, peer-reviewed studies on the solubility of this compound in a wide range of organic solvents are not extensively documented in publicly available literature, manufacturer-provided data and general chemical properties offer valuable insights. The compound is generally characterized as being insoluble in water.[1]

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in common organic solvents. This data is essential for designing experimental procedures, including reaction setups and chromatographic purification methods.

| Solvent | Chemical Formula | Solubility (approx.) | Temperature (°C) | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 30 mg/mL | Not Specified | - |

| Dimethylformamide (DMF) | C₃H₇NO | 30 mg/mL | Not Specified | - |

| Ethanol | C₂H₅OH | 25 mg/mL | Not Specified | - |

| Not Specified | - | 87 g/L (87 mg/mL) | 25 | Solvent information is not available.[2] |

It is important to note that solubility can be influenced by factors such as temperature, pressure, and the purity of both the solute and the solvent. The data presented should be considered as a guideline, and it is recommended to determine the solubility under specific experimental conditions.

Experimental Protocol for Solubility Determination

This section outlines a general experimental protocol for the gravimetric determination of the solubility of this compound in an organic solvent. This method is straightforward and can be adapted for various solvents and temperature conditions.

Materials and Apparatus

-

This compound (solid)

-

Selected organic solvent (e.g., ethanol, acetone, ethyl acetate)

-

Analytical balance (readable to ±0.1 mg)

-

Vials or test tubes with secure caps

-

Constant temperature bath or shaker with temperature control

-

Vortex mixer

-

Centrifuge

-

Pipettes

-

Drying oven

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is formed.

-

Record the initial mass of the compound.

-

Add a known volume or mass of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature bath or a shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The solution should have a visible amount of undissolved solid at the bottom.

-

-

Separation of Undissolved Solid:

-

After equilibration, remove the vial from the bath and let it stand to allow the excess solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a moderate speed for 10-15 minutes.

-

-

Measurement of Solute Concentration:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette. Avoid disturbing the solid at the bottom.

-

Transfer the supernatant to a pre-weighed, dry evaporating dish or vial.

-

Record the exact volume or mass of the supernatant transferred.

-

Evaporate the solvent from the supernatant. This can be done in a fume hood at room temperature or in a drying oven at a temperature below the boiling point of the solvent and the melting point of the compound (39-41 °C).[1]

-

Once the solvent is completely evaporated, weigh the evaporating dish containing the solid residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporating dish from the final mass.

-

The solubility can then be expressed in various units, such as g/L or mg/mL, by dividing the mass of the dissolved solid by the volume of the solvent in the aliquot of the supernatant taken.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for the gravimetric determination of solubility.

References

Spectroscopic Profile of 2-Chloro-N-methoxy-N-methylacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the versatile synthetic intermediate, 2-Chloro-N-methoxy-N-methylacetamide (CAS No: 67442-07-3). The information presented herein is intended to support research and development activities by providing detailed spectroscopic and procedural information.

Molecular Structure and Properties

This compound is a Weinreb amide with the molecular formula C₄H₈ClNO₂ and a molecular weight of 137.56 g/mol . Its structure is characterized by a central acetamide (B32628) backbone with a chlorine substituent on the alpha-carbon and methoxy (B1213986) and methyl groups on the amide nitrogen. This compound typically appears as a white to light yellow solid with a melting point in the range of 39-41 °C.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.24 | Singlet | 2H | -CH₂Cl |

| 3.74 | Singlet | 3H | -OCH₃ |

| 3.22 | Singlet | 3H | -NCH₃ |

| Solvent: CDCl₃, Spectrometer Frequency: 300 MHz |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Predicted Chemical Shift (δ) ppm | Carbon Assignment |

| ~168 | C=O (Amide Carbonyl) |

| ~62 | -OCH₃ |

| ~42 | -CH₂Cl |

| ~34 | -NCH₃ |

| Note: These are predicted values based on typical chemical shift ranges for the respective functional groups. Experimental data was not available in the searched literature. |

Infrared (IR) Spectroscopy

An ATR-IR spectrum for this compound is available from Bio-Rad Laboratories, sourced from a sample provided by Alfa Aesar, Thermo Fisher Scientific. While the full experimental spectrum is not publicly available, the predicted key absorption bands are listed below.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~2950-2850 | C-H stretch (alkyl) |

| ~1680 | C=O stretch (amide) |

| ~1450 | C-H bend (alkyl) |

| ~1100 | C-O stretch (methoxy) |

| ~750 | C-Cl stretch |

| Note: These are predicted values based on characteristic IR absorption frequencies for the functional groups present in the molecule. |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| m/z | Ion |

| 138 | [M+H]⁺ |

| Ionization Method: Chemical Ionization (CI) |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound (5-10 mg)

-

Deuterated chloroform (B151607) (CDCl₃)

-

NMR tube

-

Pipette

-

Vortex mixer (optional)

Procedure:

-

Accurately weigh 5-10 mg of this compound and transfer it into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of CDCl₃ to the NMR tube.

-

Securely cap the NMR tube and gently agitate it until the sample is completely dissolved. A vortex mixer can be used for a short duration if necessary.

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Acquire the ¹H NMR spectrum using a standard pulse program. Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

For the ¹³C NMR spectrum, use a proton-decoupled pulse program. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay may be required.

-

Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound (solid)

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Spatula

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

-

Lint-free wipes

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a lint-free cloth dampened with isopropanol or acetone.

-

Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place a small amount of solid this compound onto the ATR crystal using a clean spatula, ensuring complete coverage of the crystal surface.

-

Apply pressure using the spectrometer's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.

-

After the measurement, release the pressure arm, remove the sample, and clean the ATR crystal thoroughly.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound

-

Appropriate solvent (e.g., methanol, acetonitrile)

-

Vials

-

Syringe and filter (if necessary)

-

Mass spectrometer (e.g., with Chemical Ionization or Electrospray Ionization source)

Procedure:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent. Further dilution to the low µg/mL or ng/mL range may be necessary depending on the instrument's sensitivity.

-

If the solution contains any particulate matter, filter it through a syringe filter to prevent clogging of the instrument.

-

Introduce the sample into the mass spectrometer. This can be done via direct infusion using a syringe pump or through a chromatographic system like an HPLC or GC.

-

Acquire the mass spectrum in positive ion mode. For Chemical Ionization (CI), methane (B114726) or isobutane (B21531) can be used as the reagent gas. For Electrospray Ionization (ESI), the mobile phase will influence ionization.

-

Analyze the resulting spectrum for the molecular ion peak (e.g., [M+H]⁺) to confirm the molecular weight.

-

If tandem mass spectrometry (MS/MS) capabilities are available, select the molecular ion and subject it to collision-induced dissociation to obtain a fragmentation pattern, which can provide further structural information.

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflow for the spectroscopic analysis of this compound and the relationship between the different spectroscopic techniques.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Relationship between spectroscopic techniques and derived structural information.

The Pivotal Role of the N-Methoxy-N-methylamide (Weinreb Amide) Group in Modern Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The N-methoxy-N-methylamide, commonly known as the Weinreb amide, has established itself as an indispensable functional group in the arsenal (B13267) of synthetic organic chemists. First introduced by Steven M. Weinreb and Steven Nahm in 1981, this moiety provides a robust and versatile platform for the controlled synthesis of ketones and aldehydes, overcoming significant challenges posed by traditional organometallic additions to carboxylic acid derivatives.[1][2][3] Its unique reactivity profile, characterized by the formation of a stable chelated tetrahedral intermediate, prevents the pervasive issue of over-addition, thereby offering high yields and broad functional group tolerance.[3][4] This technical guide provides an in-depth exploration of the Weinreb amide's core principles, applications, and experimental methodologies, tailored for professionals in research and drug development.

Core Principles: The Key to Controlled Acylation

The primary advantage of the Weinreb amide lies in its reaction with organometallic reagents, such as Grignard and organolithium compounds. Unlike the reaction with esters or acid chlorides, which often leads to a mixture of the desired ketone and the over-addition product (a tertiary alcohol), the Weinreb amide facilitates a clean conversion to the ketone.[3][4]

The mechanism hinges on the formation of a stable, five-membered cyclic tetrahedral intermediate. The N-methoxy group's oxygen atom chelates to the metal cation (e.g., MgX or Li), stabilizing the intermediate and preventing its collapse to a ketone until acidic workup. At this point, any excess organometallic reagent has been quenched, ensuring the isolation of the desired ketone in high purity.[1][2]

Synthesis of Weinreb Amides

A key advantage of Weinreb amides is their accessibility from a variety of common starting materials.

From Carboxylic Acids

The direct conversion of carboxylic acids to Weinreb amides is a highly attractive and frequently employed method. This transformation typically involves the use of a coupling agent to activate the carboxylic acid.

Table 1: Synthesis of Weinreb Amides from Carboxylic Acids using Various Coupling Reagents

| Entry | Carboxylic Acid Substrate | Coupling Reagent/Conditions | Product | Yield (%) | Reference |

| 1 | Benzoic Acid | POCl₃, DIPEA, CH₂Cl₂ | N-methoxy-N-methylbenzamide | ~87 | |

| 2 | N-Boc-Alanine | CPI-Cl, DIPEA, CH₂Cl₂ | N-methoxy-N-methyl-N-Boc-alaninamide | Good | [5] |

| 3 | Phenylacetic Acid | N-Acylbenzotriazole, Et₃N, THF | N-methoxy-N-methyl-2-phenylacetamide | 95 | [6] |

| 4 | 4-Pentenoic Acid | (COCl)₂, DMF (cat.), CH₂Cl₂ then Me(MeO)NH·HCl, Pyridine | N-methoxy-N-methylpent-4-enamide | High | [7] |

From Other Carboxylic Acid Derivatives

Weinreb amides can also be efficiently prepared from acid chlorides, esters, and lactones.[2][7][8]

-

Acid Chlorides: This is often the most straightforward method, involving the reaction of an acid chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base like pyridine.[2][7]

-

Esters and Lactones: Conversion of esters and lactones typically requires the use of aluminum reagents such as trimethylaluminum (B3029685) (AlMe₃) or dimethylaluminum chloride (AlMe₂Cl) to facilitate the amidation.[2][7]

Key Synthetic Applications

Ketone Synthesis

The flagship application of Weinreb amides is the synthesis of ketones. The reaction exhibits broad substrate scope, tolerating a wide variety of functional groups in both the Weinreb amide and the organometallic reagent.[2][9]

Table 2: Representative Examples of Ketone Synthesis from Weinreb Amides

| Entry | Weinreb Amide Substrate | Organometallic Reagent | Product | Yield (%) | Reference |

| 1 | N-methoxy-N-methylbenzamide | 4-Methoxyphenylmagnesium bromide | 4-Methoxybenzophenone | High | [9] |

| 2 | N-methoxy-N-methyl-indole-2-carboxamide | Phenylmagnesium bromide | (Indol-2-yl)(phenyl)methanone | 85 | [9] |

| 3 | N-methoxy-N-methyl-4-bromobenzamide | 4-Cyanophenylmagnesium chloride·LiCl | 4'-Cyano-[1,1'-biphenyl]-4-carboxamide | 92 | [9] |

| 4 | N-methoxy-N-methylacetamide | Vinyllithium | But-3-en-2-one | High | [2] |

Aldehyde Synthesis

Reduction of Weinreb amides with hydride reagents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H) provides a reliable route to aldehydes.[4][10] Similar to ketone synthesis, the reaction proceeds via a stable intermediate that prevents over-reduction to the corresponding alcohol.[10]

Table 3: Aldehyde Synthesis via Reduction of Weinreb Amides

| Entry | Weinreb Amide Substrate | Reducing Agent | Product | Yield (%) | Reference |

| 1 | N-methoxy-N-methyl-N-protected α-amino amides | LiAlH₄ | N-protected α-amino aldehydes | Good | [8] |

| 2 | Aromatic and Aliphatic Weinreb Amides | DIBAL-H | Corresponding Aldehydes | Good | [10] |

| 3 | Various Weinreb Amides | Chloromagnesium dimethylaminoborohydride (MgAB) | Corresponding Aldehydes | Good | [11][12] |

| 4 | Various Weinreb Amides | Lithium diisobutyl-t-butoxyaluminum hydride (LDBBA) | Corresponding Aldehydes | Quantitative | [13] |

Advanced Applications in Drug Development and Complex Molecule Synthesis

The robustness and predictability of the Weinreb amide chemistry have made it a valuable tool in the synthesis of complex, biologically active molecules.

Synthesis of a Key Remdesivir Intermediate

A practical, kilogram-scale synthesis of a key intermediate for the antiviral drug Remdesivir was developed utilizing a Weinreb amide approach. This strategy effectively eliminated over-addition side reactions that plagued previous synthetic routes. The synthesis involved the Weinreb amidation of 2,3,5-tri-O-benzyl-D-ribonolactone, followed by protection and Grignard addition, affording the desired intermediate in a 65% overall yield.[14][15]

Synthesis of Luotonin A Analogues

Weinreb amidation has been employed as a cornerstone in an improved synthetic route to the anticancer alkaloid Luotonin A and its A-ring-modified derivatives. The reaction of ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate with various anilines, activated with trimethylaluminum, provided a versatile and high-yielding method to access key anilide intermediates.[16][17]

Emerging Role: Weinreb Amides as Directing Groups

More recently, the Weinreb amide has been explored as a directing group in transition metal-catalyzed C-H functionalization reactions. The ability of the amide to coordinate to a metal center allows for the regioselective activation and functionalization of otherwise inert C-H bonds, opening new avenues for molecular construction.[18][19][20]

Experimental Protocols

General Procedure for Weinreb Amide Synthesis from a Carboxylic Acid using POCl₃

To a solution of the carboxylic acid (1.0 equiv) and N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) in dichloromethane (B109758) at 0 °C is added diisopropylethylamine (DIPEA) (2.5 equiv). Phosphorus oxychloride (POCl₃) (1.1 equiv) is then added dropwise, and the reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is quenched with water, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired Weinreb amide.

General Procedure for Ketone Synthesis from a Weinreb Amide using a Grignard Reagent

To a solution of the Weinreb amide (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C is added the Grignard reagent (1.2 equiv) dropwise. The reaction mixture is stirred at 0 °C for 1-2 hours or until the starting material is consumed (monitored by TLC). The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The residue is purified by flash column chromatography to yield the pure ketone.[9]

General Procedure for Aldehyde Synthesis from a Weinreb Amide using DIBAL-H